N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a heterocyclic compound featuring a piperidine scaffold substituted with a 1,3,4-oxadiazole moiety at the 1-position via a methyl linker and a cyclopropanesulfonamide group at the 3-position. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the cyclopropanesulfonamide group may contribute to unique steric and electronic interactions in biological systems.
Properties
IUPAC Name |
N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c16-19(17,10-3-4-10)14-9-2-1-5-15(6-9)7-11-13-12-8-18-11/h8-10,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBOQZPDVHGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=CO2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the final step involves the sulfonation of the cyclopropane ring using sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Piperidine (3-substituted).
- Substituents :
- 1,3,4-Oxadiazole ring attached via methyl group at position 1.
- Cyclopropanesulfonamide at position 3.
Analogs from Heterocyclic Communications 2023 (Compounds 8m and 8n)
- Core : Piperidine (3-substituted).
- Substituents :
- 1,3,4-Oxadiazole ring attached via methyl group at position 1.
- Thio-propanamide group linked to aromatic rings (e.g., 2-methoxyphenyl in 8m, methyl benzoate in 8n).
- Aryl sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) at position 1.
Analogs from European Patent 2022
- Core : Cyclobutyl or pyrrolidine.
- Substituents: Fused heterocycles (e.g., pyrrolo-triazolo-pyrazine). Cyclopropanesulfonamide or cyanoacetamide groups.
Key Structural Differences :
- The target compound uses a cyclopropanesulfonamide, whereas 8m/8n feature aryl sulfonyl groups.
- Patent analogs replace the piperidine core with cyclobutyl or pyrrolidine, fused to larger heterocyclic systems.
Physicochemical Properties
Insights :
- 8m and 8n exhibit moderate-to-high melting points, suggesting crystalline stability. The target compound’s properties remain uncharacterized.
- The patent compounds’ fused heterocycles may increase molecular weight and rigidity compared to the target compound.
Biological Activity
N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 264.32 g/mol
- CAS Number : 2742046-28-0
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell lines effectively. In one study, compounds derived from 1,3,4-oxadiazole demonstrated IC values ranging from 2.52 µM to 4.38 µM against thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
Compounds with oxadiazole structures have also been evaluated for their antimicrobial properties. A series of 1,3,4-oxadiazole derivatives were tested against various bacterial strains, showing low minimum inhibitory concentration (MIC) values. For example, certain derivatives exhibited MIC values between 3.9 and 31.25 µM against gram-positive bacteria .
Analgesic and Anti-inflammatory Effects
Some studies have highlighted the analgesic and anti-inflammatory activities of oxadiazole derivatives. One particular derivative showed a significant reduction in pain comparable to standard analgesics like Indomethacin . The mechanism involved COX enzyme inhibition, which is critical in the inflammatory response.
Case Study: Anticancer Efficacy
In a comparative study involving various oxadiazole derivatives:
- Compound A (similar to the target compound) showed an IC of 24.74 µM against MCF-7 breast cancer cells.
- Standard Drug Comparison : The efficacy was compared to Tamoxifen and 5-Fluorouracil, where Compound A exhibited superior activity against MCF-7 cells .
Table of Biological Activities
| Activity | Compound | IC (µM) | Comparison Drug | Notes |
|---|---|---|---|---|
| Anticancer (MCF-7) | N-{...} | 24.74 | Tamoxifen | Significant inhibition |
| Antimicrobial | Oxadiazole Derivative | 3.9 - 31.25 | Ampicillin | Effective against gram-positive bacteria |
| Analgesic | Compound X | Not specified | Indomethacin | Good analgesic activity |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidylate synthase and cyclooxygenases (COX), leading to reduced proliferation in cancer cells and decreased inflammation.
- Receptor Modulation : Similar compounds have been shown to block adrenergic receptors, which can lead to vasodilation and reduced blood pressure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
